Phyltetralin

描述

See also: Phyllanthus amarus top (part of).

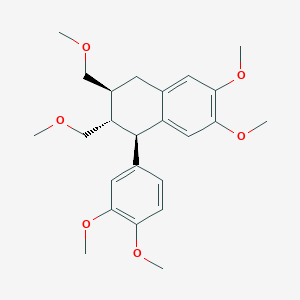

Structure

3D Structure

属性

IUPAC Name |

(1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-25-13-17-9-16-11-22(29-5)23(30-6)12-18(16)24(19(17)14-26-2)15-7-8-20(27-3)21(10-15)28-4/h7-8,10-12,17,19,24H,9,13-14H2,1-6H3/t17-,19-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZKSEXMNQGXJU-ROMRWMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317953 | |

| Record name | Phyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123048-17-9 | |

| Record name | Phyltetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123048-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123048179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN67OWS5VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Biological Properties of Phyltetralin

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and potential mechanisms of action of this compound, a natural lignan with noteworthy immunomodulatory properties. The information is curated for professionals in the fields of chemical biology, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a lignan that has been isolated from plants of the Phyllanthus genus, notably Phyllanthus amarus, Phyllanthus niruri, and Phyllanthus urinaria[1][2][3]. Lignans are a class of polyphenols that are products of secondary metabolism in plants.

IUPAC Name: (1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene[1]

Molecular Formula: C₂₄H₃₂O₆[1][4][5][6]

Molecular Weight: 416.51 g/mol [1][4][5]

CAS Number: 123048-17-9[1][4][6][7]

SMILES: COC[C@H]1CC2=CC(=C(C=C2--INVALID-LINK--C3=CC(=C(C=C3)OC)OC)OC)OC[1]

The core of this compound's structure is a tetralin (1,2,3,4-tetrahydronaphthalene) moiety[8]. This central scaffold is substituted with a dimethoxyphenyl group and several methoxymethyl groups, which contribute to its physicochemical properties and biological activities.

Biological Activity and Quantitative Data

This compound has demonstrated significant immunosuppressive and anti-inflammatory effects in preclinical studies. Its activities are particularly notable in the context of innate immunity, with specific actions on neutrophils.

The primary reported biological activities of this compound include:

-

Inhibition of Polymorphonuclear Neutrophil (PMN) Chemotaxis: this compound has been shown to inhibit the directed migration of neutrophils, a key process in the inflammatory response[4].

-

Inhibition of Reactive Oxygen Species (ROS) Production: It strongly inhibits the production of ROS by neutrophils stimulated with phorbol myristate acetate (PMA)[4]. ROS are critical mediators of inflammation and tissue damage.

-

Modulation of Phagocytic Activity: this compound exhibits moderate inhibition of engulfment activity by phagocytes and weak inhibition of the expression of the adhesion molecule CD18[4].

The quantitative data for the key biological activities of this compound are summarized in the table below.

| Biological Activity | Assay System | IC₅₀ Value (µM) | Reference |

| Inhibition of PMN Chemotaxis | In vitro human neutrophils | 4.01 | [4] |

| Inhibition of ROS Production | PMA-stimulated human neutrophils | 0.73 | [4] |

Proposed Signaling Pathways

While the precise molecular targets and signaling pathways directly modulated by this compound have not been fully elucidated, studies on the extracts of Phyllanthus amarus and its other bioactive lignans, such as phyllanthin and hypophyllanthin, suggest that its anti-inflammatory effects may be mediated through the inhibition of key pro-inflammatory signaling cascades[9][10][11]. It is hypothesized that this compound may exert its effects through similar mechanisms.

The proposed signaling pathways involved in the anti-inflammatory action of Phyllanthus amarus constituents include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation.

-

Phosphatidylinositol 3-kinase/Akt (PI3K-Akt) Pathway: This pathway is implicated in the regulation of cellular survival, proliferation, and inflammation.

Below is a graphical representation of the hypothesized signaling pathway through which this compound may exert its anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from standard laboratory procedures.

Polymorphonuclear Neutrophil (PMN) Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

Chemotaxis chamber (e.g., Boyden chamber or µ-Slide Chemotaxis)

-

Chemoattractant (e.g., fMLP, IL-8)

-

This compound at various concentrations

-

Culture medium (e.g., RPMI 1640 with 0.5% HSA)

-

Microscope with live-cell imaging capabilities

Procedure:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Resuspend the isolated neutrophils in the culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Prepare the chemotaxis chamber. Add the chemoattractant to the lower chamber and the neutrophil suspension to the upper chamber, which is separated by a porous membrane.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

After incubation, count the number of cells that have migrated to the lower chamber using a microscope or a cell counter.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the production of ROS by neutrophils, typically using a fluorescent probe.

Materials:

-

Isolated human neutrophils

-

Phorbol myristate acetate (PMA) as a stimulant

-

This compound at various concentrations

-

Fluorescent ROS probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorometer or flow cytometer

Procedure:

-

Isolate neutrophils as described in the chemotaxis assay protocol.

-

Resuspend the cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Load the cells with the DCFH-DA probe by incubating them with 5-10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

Pre-incubate the loaded cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate ROS production by adding a final concentration of 25-100 nM PMA.

-

Immediately measure the increase in fluorescence over time using a fluorometer or flow cytometer. The oxidized form of the probe (DCF) is fluorescent.

-

Calculate the rate of ROS production and the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value from the dose-response curve.

Below is a graphical representation of the experimental workflow for the ROS production assay.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and immunosuppressive properties, particularly concerning neutrophil function. The available quantitative data on its potent inhibition of chemotaxis and ROS production highlight its potential as a lead compound for the development of novel therapeutics for inflammatory disorders.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound: Identifying the direct binding partners of this compound is crucial for a complete understanding of its mechanism of action.

-

Validating the proposed signaling pathways: Further studies are needed to confirm the inhibitory effects of this compound on the NF-κB, MAPK, and PI3K-Akt pathways in relevant cell types.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases will be a critical step in its development as a drug candidate.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of compounds with improved potency and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound.

References

- 1. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 2. tandfonline.com [tandfonline.com]

- 3. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROS production assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemotaxis of PMN [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Abundance, and Analysis of Phyltetralin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the lignan Phyltetralin, focusing on its natural origins, concentration in source materials, and the technical protocols for its isolation and quantification.

Introduction to this compound

This compound is a naturally occurring lignan, a class of polyphenolic compounds known for a variety of biological activities. It is primarily isolated from plants belonging to the Phyllanthus genus, which have a long history of use in traditional medicine.[1][2] Lignans such as this compound are secondary metabolites synthesized by plants, often as part of their defense mechanisms. Research has indicated that this compound, along with other lignans from Phyllanthus species, possesses antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest for further pharmacological investigation.[1]

Natural Sources

This compound has been identified in several species within the Phyllanthus genus (Family: Phyllanthaceae). These herbaceous plants are widely distributed in tropical and subtropical regions across the globe.[1] The primary documented sources of this compound include:

-

Phyllanthus niruri L.[3]

-

Phyllanthus amarus Schum. & Thonn.[4]

-

Phyllanthus fraternus G.L.Webster[4]

-

Phyllanthus tenellus Roxb.[4]

-

Phyllanthus virgatus G.Forst.[4]

Among these, Phyllanthus niruri has been a key subject for the quantification of this compound, with studies analyzing its concentration across different parts of the plant and at various growth stages.

Abundance of this compound

The concentration of this compound can vary significantly based on the plant species, the specific part of the plant analyzed (roots, stems, or leaves), and the developmental stage of the plant. A detailed study on Phyllanthus niruri provides the most comprehensive quantitative data available to date.

Table 1: Quantitative Abundance of this compound in Phyllanthus niruri L.

| Plant Part | Growth Period | Abundance (mg/g of dried material) |

|---|---|---|

| Root | Seedling Stage | 0.057 |

| Vigorous Growth Stage | 0.076 | |

| Blooming Stage | 0.124 | |

| Fruiting Stage | 0.101 | |

| Stem | Seedling Stage | 0.043 |

| Vigorous Growth Stage | 0.065 | |

| Blooming Stage | 0.106 | |

| Fruiting Stage | 0.088 | |

| Leaves | Seedling Stage | 0.071 |

| Vigorous Growth Stage | 0.113 | |

| Blooming Stage | 0.165 | |

| Fruiting Stage | 0.132 |

Data sourced from a 2014 HPLC-UV analysis of Phyllanthus niruri L. from Guangxi province, China.[3]

Experimental Protocols

The isolation and quantification of this compound typically involve solvent extraction followed by chromatographic separation and analysis.

This protocol is a synthesized methodology based on common practices for lignan extraction from Phyllanthus species.

-

Preparation of Plant Material: Air-dry the whole plant or specific parts (leaves, stems, roots) and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate or reflux the powdered plant material (e.g., 100 kg) with 80% ethanol (3 x 300 L) for 2 days.[3]

-

Pool the extracts and evaporate the solvent under vacuum to yield a crude residue.

-

-

Liquid-Liquid Partitioning:

-

Disperse the crude residue in water.

-

Perform extraction with petroleum ether to separate nonpolar compounds. The lignans will remain in the petroleum ether fraction.[3]

-

-

Chromatographic Purification:

-

Concentrate the petroleum ether extract to yield a residue.

-

Subject the residue to silica gel column chromatography.[3]

-

Elute the column with a solvent system such as ethyl acetate-petroleum ether (e.g., 2:1 v/v) to separate the fractions.[3]

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing this compound.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield this compound with >95% purity.[3]

-

-

Sample Preparation: Extract a known weight (e.g., 1.0 g) of dried, powdered plant material with methanol. Filter the extract through a 0.45 µm syringe filter prior to injection.[5]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: ~1.0 mL/min.

-

Detection: UV detector set at a wavelength where lignans show maximum absorbance (e.g., 230 nm or 280 nm).

-

Quantification: Create a calibration curve using a purified this compound standard of known concentrations. Calculate the amount of this compound in the plant samples by comparing the peak area from the sample chromatogram to the standard curve.

-

Visualized Workflows and Pathways

The following diagram illustrates the typical workflow for the extraction and quantitative analysis of this compound from a plant source.

Caption: Workflow for this compound Quantification.

This compound, as a lignan, is synthesized via the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various phenolic compounds. The key step in lignan biosynthesis is the oxidative dimerization of two coniferyl alcohol units.

Caption: Generalized Lignan Biosynthesis Pathway.

References

Phyltetralin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyltetralin, a lignan isolated from the medicinal plant Phyllanthus amarus, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and focuses on its immunomodulatory and anti-inflammatory effects. Detailed experimental protocols for assessing its activity on neutrophil chemotaxis and reactive oxygen species (ROS) production are presented. Furthermore, this guide elucidates the likely signaling pathways involved in this compound's mechanism of action, providing a foundation for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a lignan with the CAS Registry Number 123048-17-9 [1][2][3][4][5]. Its molecular formula is C₂₄H₃₂O₆, corresponding to a molecular weight of approximately 416.5 g/mol [1][4].

| Property | Value | Source |

| CAS Number | 123048-17-9 | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₃₂O₆ | [1][2] |

| Molecular Weight | 416.5 g/mol | [1][4] |

Biological Activity

This compound has demonstrated significant immunosuppressive and anti-inflammatory properties. Lignans isolated from Phyllanthus amarus, including this compound, have been shown to possess in vitro and in vivo anti-inflammatory activities. The primary biological activities of this compound are summarized in the table below.

| Biological Activity | IC₅₀ Value | Cell Type | Source |

| Inhibition of Polymorphonuclear Neutrophil (PMN) Chemotaxis | 4.01 µM | Human Leukocytes | [2][3] |

| Inhibition of Reactive Oxygen Species (ROS) Production | 0.73 µM | PMA-stimulated Neutrophils | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological activity of this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber Method)

This protocol describes the evaluation of this compound's effect on neutrophil migration.

Objective: To determine the inhibitory effect of this compound on the chemotaxis of human neutrophils towards a chemoattractant.

Materials:

-

This compound

-

Ficoll-Paque or other density gradient medium for neutrophil isolation

-

Dextran

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Chemoattractant (e.g., Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP))

-

Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

-

Trypan blue solution

-

Light microscope

-

Hemocytometer

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh peripheral blood of healthy donors using Ficoll density gradient centrifugation followed by dextran sedimentation to remove red blood cells.

-

Perform hypotonic lysis to remove any remaining erythrocytes.

-

Wash the purified neutrophils with HBSS and resuspend in RPMI 1640 medium supplemented with 0.5% FBS.

-

Assess cell viability using the trypan blue exclusion method; viability should be >95%.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL.

-

-

Chemotaxis Assay:

-

Place the chemoattractant (e.g., 10 nM IL-8) in the lower wells of the Boyden chamber.

-

In the upper wells, add the neutrophil suspension that has been pre-incubated for 30 minutes at 37°C with various concentrations of this compound or vehicle control (e.g., DMSO).

-

Separate the upper and lower chambers with a 5 µm pore size polycarbonate membrane.

-

Incubate the chamber at 37°C in a 5% CO₂ humidified atmosphere for 60-90 minutes.

-

-

Cell Migration Analysis:

-

After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or Diff-Quik).

-

Count the number of migrated neutrophils in several high-power fields under a light microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

-

Reactive Oxygen Species (ROS) Inhibition Assay

This protocol details the measurement of this compound's ability to inhibit ROS production in neutrophils.

Objective: To quantify the inhibitory effect of this compound on ROS generation by phorbol 12-myristate 13-acetate (PMA)-stimulated neutrophils.

Materials:

-

This compound

-

Isolated human neutrophils (as described in section 3.1)

-

Phorbol 12-myristate 13-acetate (PMA)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

Black 96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Preparation:

-

Resuspend the isolated neutrophils in PBS at a concentration of 1 x 10⁶ cells/mL.

-

-

DCFH-DA Loading:

-

Incubate the neutrophils with 10 µM DCFH-DA for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

After incubation, wash the cells twice with PBS to remove excess DCFH-DA.

-

-

ROS Inhibition Measurement:

-

Aliquot the DCFH-DA-loaded neutrophils into the wells of a black 96-well microplate.

-

Add various concentrations of this compound or vehicle control to the wells and incubate for 15 minutes at 37°C.

-

Induce ROS production by adding a final concentration of 100 nM PMA to each well (except for the negative control).

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorometric microplate reader.

-

Monitor the fluorescence kinetically for 60 minutes or take an endpoint reading.

-

Calculate the percentage of ROS inhibition for each concentration of this compound compared to the PMA-stimulated vehicle control.

-

Signaling Pathway

The anti-inflammatory effects of several lignans from Phyllanthus amarus, which are structurally related to this compound, have been shown to be mediated through the downregulation of key inflammatory signaling pathways. It is highly probable that this compound exerts its effects through a similar mechanism, involving the inhibition of the NF-κB, MAPK, and PI3K-Akt signaling pathways.

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), Toll-like receptors (TLRs) on the surface of immune cells like macrophages are activated. This triggers a downstream cascade involving the activation of PI3K-Akt and MAPK pathways, which in turn leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., COX-2) that mediate the inflammatory response. This compound is hypothesized to inhibit one or more key steps in this cascade, thereby reducing the production of inflammatory mediators.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and immunosuppressive properties. The provided experimental protocols offer a framework for the consistent evaluation of these activities. The elucidation of its likely mechanism of action via the NF-κB, MAPK, and PI3K-Akt signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory disorders. This technical guide serves as a valuable resource for researchers dedicated to advancing the understanding and application of this compound in drug discovery and development.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. assaygenie.com [assaygenie.com]

- 3. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Phyltetralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyltetralin, a lignan found in plants of the Phyllanthus genus, is a natural compound of interest for its potential pharmacological activities. Lignans from Phyllanthus species have been reported to possess a range of biological effects, including antiviral, anti-inflammatory, and hepatoprotective properties.[1] Preliminary assessment of a compound's cytotoxicity is a critical first step in the drug discovery process to determine its potential as a therapeutic agent and to establish a safe dosage window. This technical guide provides an overview of the available data on the cytotoxicity of this compound, detailed experimental protocols for its screening, and a discussion of potential signaling pathways that may be involved in its cytotoxic effects, should any exist.

Quantitative Data on this compound Cytotoxicity

To date, comprehensive preliminary cytotoxicity screening data for this compound across a wide range of cell lines is limited in the public domain. One study has reported on the cytotoxic effects of this compound on human leukemia cell lines. The available quantitative data is summarized in the table below.

| Cell Line | Assay | Concentration | % Cell Viability | IC50 Value | Source |

| K-562 (human leukemia) | Not specified | up to 41.6 µg/mL | No cytotoxic action observed | > 41.6 µg/mL | [2] |

| Lucena-1 (vincristine-resistant human leukemia) | Not specified | up to 41.6 µg/mL | No cytotoxic action observed | > 41.6 µg/mL | [2] |

Note: The available data suggests that this compound does not exhibit significant cytotoxicity in the tested leukemia cell lines at concentrations up to 41.6 µg/mL.[2] Further research is required to evaluate its effects on other cancer cell lines and at higher concentrations.

Experimental Protocols

A standard method for preliminary cytotoxicity screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening of this compound

1. Materials:

- This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

- 96-well flat-bottom plates

- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- Microplate reader

2. Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

- MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

- Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of cell viability using the following formula:

- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

- The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability versus the concentration of this compound.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a preliminary cytotoxicity screening of a natural product like this compound.

Caption: Workflow for Preliminary Cytotoxicity Screening.

Hypothetical Signaling Pathway for Cytotoxicity

While the specific signaling pathways affected by this compound have not been elucidated, many natural cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a generalized apoptosis signaling pathway that could be investigated if this compound is found to have cytotoxic effects.

Caption: Generalized Intrinsic Apoptosis Pathway.

Conclusion

The preliminary data available suggests that this compound has low cytotoxicity against the tested leukemia cell lines. However, comprehensive screening across a broader panel of cancer cell lines and at a wider range of concentrations is necessary to fully characterize its cytotoxic potential. The provided experimental protocol for the MTT assay offers a robust starting point for such investigations. Should this compound demonstrate cytotoxic activity, further studies to elucidate the underlying molecular mechanisms, such as the potential induction of apoptosis, would be warranted. This technical guide serves as a foundational resource for researchers embarking on the cytotoxic evaluation of this compound.

References

Phyltetralin: A Lignan from Traditional Medicine with Potent Anti-Inflammatory and Immunomodulatory Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phyltetralin, a lignan found in various Phyllanthus species, has garnered significant interest within the scientific community for its potential therapeutic applications. Plants of the Phyllanthus genus, such as Phyllanthus urinaria and Phyllanthus amarus, have a long history of use in traditional medicine systems worldwide, including Ayurveda and Traditional Chinese Medicine, for treating a wide array of ailments ranging from jaundice and liver disorders to inflammatory conditions.[1][2] Modern phytochemical investigations have identified this compound as one of the key bioactive constituents responsible for the pharmacological effects of these medicinal plants.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its pharmacological activities supported by quantitative data, detailed experimental protocols for its study, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a lignan with the chemical formula C₂₄H₃₂O₆ and a molecular weight of 416.5 g/mol .[5] It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₆ | [5] |

| Molecular Weight | 416.5 g/mol | [5] |

| IUPAC Name | (1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene | [5] |

| CAS Number | 123048-17-9 | [5][6] |

| Appearance | Powder | [6] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

Role in Traditional Medicine

Phyllanthus species containing this compound have been traditionally used to treat a variety of conditions. In Traditional Chinese Medicine, P. urinaria is used to clear heat-toxin and remove dampness, and is employed in the treatment of jaundice, enteritis, and diarrhea.[1] In India, these plants are considered diuretics and are used for liver and kidney ailments.[1][7] The documented traditional uses for ailments with an inflammatory component have prompted scientific investigation into the anti-inflammatory and immunomodulatory properties of its constituents, including this compound.

Pharmacological Activities and Quantitative Data

This compound has demonstrated significant anti-inflammatory and antioxidant activities in various in vitro studies. Notably, it has been shown to be a potent inhibitor of neutrophil chemotaxis and respiratory burst, key processes in the inflammatory response.

| Activity | Assay | Model | IC₅₀ / Result | Reference |

| Anti-inflammatory | Neutrophil Chemotaxis Inhibition | Human Polymorphonuclear Neutrophils (PMNs) | 4.01 µM | [8] |

| Antioxidant | Reactive Oxygen Species (ROS) Inhibition | Phorbol Myristate Acetate (PMA)-stimulated Neutrophils | 0.73 µM | [8] |

| Anti-inflammatory | Inhibition of Neutrophil Migration | Human Polymorphonuclear Neutrophils (PMNs) | Strong inhibition at non-toxic doses | [8] |

Experimental Protocols

Isolation and Purification of this compound from Phyllanthus amarus

This protocol is adapted from established methods for the isolation of lignans from Phyllanthus species.

1. Plant Material and Extraction:

-

Air-dry the aerial parts of Phyllanthus amarus in the shade and pulverize the dried material into a coarse powder.

-

Macerate the powdered plant material with a mixture of n-hexane and ethyl acetate (e.g., 2:1 v/v) for 24-48 hours at room temperature with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

3. Purification:

-

Combine the fractions containing this compound based on the TLC profile.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water gradient) to yield pure this compound.

4. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data.

In Vitro Anti-inflammatory Assay: Inhibition of Neutrophil Chemotaxis

This protocol is based on the Boyden chamber assay.

1. Neutrophil Isolation:

-

Isolate human neutrophils from the fresh venous blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to separate them from erythrocytes.

-

Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

2. Chemotaxis Assay:

-

Use a 48-well microchemotaxis chamber with a polycarbonate filter (e.g., 5 µm pore size) separating the upper and lower wells.

-

Place a chemoattractant (e.g., N-formyl-methionyl-leucyl-phenylalanine, fMLP) in the lower wells.

-

In the upper wells, add the isolated neutrophils pre-incubated with different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours.

3. Quantification:

-

After incubation, remove the filter and stain it with a suitable dye (e.g., Diff-Quik).

-

Count the number of neutrophils that have migrated to the lower side of the filter using a light microscope.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

In Vitro Antioxidant Assay: Inhibition of Reactive Oxygen Species (ROS) Production

This protocol measures the inhibition of ROS production in stimulated neutrophils.

1. Neutrophil Preparation:

-

Isolate and prepare human neutrophils as described in the chemotaxis assay protocol.

2. ROS Detection:

-

Pre-incubate the neutrophils with different concentrations of this compound or a vehicle control.

-

Add a fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA).

-

Stimulate the neutrophils with a potent activator of the respiratory burst, such as phorbol myristate acetate (PMA).

-

Incubate for a specified time at 37°C.

3. Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for DCF).

-

The increase in fluorescence is proportional to the amount of ROS produced.

-

Calculate the percentage of inhibition of ROS production for each concentration of this compound.

Signaling Pathway Modulation

Lignans from Phyllanthus species, including the structurally similar compounds hypophyllanthin and niranthin, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase (PI3K)-Akt.[9] It is highly probable that this compound shares a similar mechanism of action. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

Caption: Putative signaling pathways modulated by this compound.

Conclusion

This compound, a bioactive lignan from traditionally used Phyllanthus species, exhibits promising anti-inflammatory and antioxidant properties. The quantitative data on its potent inhibition of neutrophil chemotaxis and ROS production highlight its potential as a lead compound for the development of novel therapeutics for inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological activities and mechanism of action of this compound. Future research should focus on in vivo studies to validate its efficacy and safety, and to further elucidate the specific molecular targets within the NF-κB, MAPK, and PI3K-Akt signaling pathways.

References

- 1. krishisanskriti.org [krishisanskriti.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Phyltetralin from Phyllanthus amarus

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phyllanthus amarus is a medicinal plant known for its rich composition of lignans, which are of significant interest to the pharmaceutical industry due to their diverse biological activities, including hepatoprotective effects.[1][2] Phyltetralin is one of the key lignans present in this plant, alongside others like phyllanthin and hypophyllanthin.[1][3] This document provides detailed protocols for the extraction and isolation of this compound from P. amarus, summarizing quantitative data from various methods to aid researchers in selecting an optimal strategy.

Data Presentation: Comparison of Extraction Methods for Lignans from Phyllanthus amarus

The following table summarizes various extraction methods and their reported yields for lignans from P. amarus. It is important to note that yields can vary based on the geographical origin of the plant material, harvesting time, and specific experimental conditions.

| Extraction Method | Solvent System | Temperature | Duration | Key Lignan(s) Quantified | Reported Yield/Content | Reference |

| Soxhlet Extraction | Methanol | Room Temperature | 10 hours | Phyllanthin | Not specified, but method used for isolation | [2][4] |

| Soxhlet Extraction | Hexane | Not Specified | Not Specified | Phyllanthin | 36.2 ± 2.6 mg/g of extract | [5] |

| Soxhlet Extraction | Dichloromethane | Not Specified | Not Specified | Phyllanthin | 11.7 ± 1.68 mg/g of extract | [5] |

| Soxhlet Extraction | Acetone | Not Specified | Not Specified | Phyllanthin | 11.7 ± 1.10 mg/g of extract | [5] |

| Successive Soxhlet | Pet. Ether, Chloroform, Acetone, Methanol, Water | Below 50°C (drying) | Not Specified | General Phytochemicals | Presence of terpenes, flavonoids confirmed | [2] |

| Pressurized Liquid Extraction (PLE) | Ethanol/Water (50% v/v) | 60°C to 108°C | Not Specified | Lignans | Good recovery of lignans | [6] |

| Pressurized Liquid Extraction (PLE) | Ethanol (100%) | 60°C to 108°C | Not Specified | Lignans | Most concentrated lignan extracts | [6] |

| Microwave-Assisted Extraction (MAE) | Methanol (80%) | Not Specified | Not Specified | Phyllanthin | 21.2 ± 1.30 mg/g (after column filtration) | [5] |

| Alkaline Digestion | 30% Potassium Hydroxide | Not Specified | Not Specified | Phyllanthin | 22.34 ± 0.13 mg/g | [5] |

| Percolation | n-Hexane:Ethyl Acetate (9:1 to 1:1) | Room Temp to 80°C | 10 to 30 hours | Phyllanthin | 0.6% of raw material | [7] |

| High-Performance Liquid Chromatography (HPLC) | Isocratic method | Not Specified | Not Specified | Phyllanthin, Hypophyllanthin, Niranthin | P. amarus showed higher amounts than P. urinaria | [8] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | - | - | - | Phyllanthin, Hypophyllanthin | P. amarus had ~0.6% (m/m) of phyllanthin | [3] |

Experimental Protocols

This section details a generalized yet comprehensive protocol for the extraction and isolation of this compound from P. amarus, based on commonly cited laboratory methods.

Protocol 1: Solvent Extraction using Soxhlet Apparatus

This is a classical and widely used method for the exhaustive extraction of phytochemicals from plant materials.

1. Preparation of Plant Material:

- Collect the whole plant of P. amarus and air-dry it in the shade for several days until brittle.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

- Store the powdered material in an airtight container to prevent moisture absorption.

2. Soxhlet Extraction:

- Accurately weigh about 100 g of the powdered plant material and place it inside a thimble made of thick filter paper.

- Place the thimble into the main chamber of the Soxhlet apparatus.

- Fill a round-bottom flask with a suitable solvent. Methanol is commonly used for the extraction of polar lignans.[2][9] For a more targeted extraction of less polar lignans like this compound, a solvent system of hexane and ethyl acetate can be effective.[4]

- Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle.

- Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

3. Concentration of the Extract:

- After the extraction is complete, cool the apparatus and collect the solvent containing the extract from the round-bottom flask.

- Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

- The resulting crude extract can be further dried in a desiccator to remove any residual solvent.

Protocol 2: Isolation and Purification by Column Chromatography

This protocol is for the separation of individual lignans from the crude extract.

1. Preparation of the Column:

- Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The slurry packing method is generally preferred.

- Wet the silica gel with a non-polar solvent like hexane and pour it into the column.

- Allow the silica gel to settle uniformly, and then drain the excess solvent until it reaches the top of the silica bed.

2. Sample Loading and Elution:

- Dissolve the crude extract in a minimum amount of the initial mobile phase solvent.

- Load the dissolved sample carefully onto the top of the silica gel bed.

- Begin the elution process with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A common gradient is starting with 100% n-hexane and gradually increasing the concentration of ethyl acetate.

- Collect the fractions of the eluate in separate test tubes.

3. Fraction Analysis and Compound Isolation:

- Monitor the collected fractions using Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis of lignans is a mixture of hexane and ethyl acetate (e.g., 2:1 v/v).[4]

- Visualize the spots on the TLC plate under UV light or by using a suitable staining reagent (e.g., 10% sulfuric acid in ethanol followed by heating).[4]

- Pool the fractions that show a similar TLC profile corresponding to the desired lignan.

- Concentrate the pooled fractions to obtain the isolated compound.

4. Recrystallization for Purity:

- Further purify the isolated this compound by recrystallization using a suitable solvent system, such as petroleum ether or ethanol, to obtain pure crystals.[10]

Protocol 3: Analytical Quantification by HPLC

This protocol outlines the quantitative analysis of this compound in the extract.

1. Preparation of Standard and Sample Solutions:

- Prepare a stock solution of standard this compound in HPLC-grade methanol.

- Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

- Accurately weigh the dried plant extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

- Column: A C18 reverse-phase column is typically used.

- Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water is common.

- Flow Rate: Typically around 1.0 mL/min.

- Detection: UV detection at a wavelength where lignans show maximum absorbance (e.g., around 280 nm).

- Injection Volume: 20 µL.

3. Quantification:

- Inject the standard solutions to generate a calibration curve of peak area versus concentration.

- Inject the sample solution and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Isolation

Caption: Workflow for extraction and isolation of this compound.

Signaling Pathway (Logical Relationship): From Plant to Pure Compound

Caption: Logical flow from plant material to pure this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. hakon-art.com [hakon-art.com]

- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 4. redalyc.org [redalyc.org]

- 5. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DE10014674B4 - Process for the extraction and isolation of phyllanthine - Google Patents [patents.google.com]

- 8. researcher.manipal.edu [researcher.manipal.edu]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical characterization of phyllanthin from Phyllanthus amarus Schum. et Thonn - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phyltetralin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phyltetralin, a lignan found in plants of the Phyllanthus genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antihyperuricemic activities.[1] Accurate and reliable quantification of this compound in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and dosage form development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The concentration of this compound in a sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions outlined below have been validated for the quantification of four lignans, including this compound, in Phyllanthus niruri L. plant samples.[2]

| Parameter | Condition |

| HPLC System | Thermo Fisher UltiMate 3000 or equivalent |

| Column | Thermo Hypersil Gold C18 (2.1 x 250 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile:Water (55:45, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30°C[2] |

| Detection Wavelength | 230 nm[2] |

| Injection Volume | 10 µL[2] |

| Run Time | Approximately 8-10 minutes |

2. Preparation of Standard Solutions

-

Stock Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a range of concentrations that encompass the expected concentration of this compound in the samples. A suggested concentration range for the calibration curve is 1.4 µg/mL to 21360.0 µg/mL.[2] All solutions should be stored at 4°C when not in use.[2]

3. Sample Preparation (from Plant Material)

The following protocol is suitable for the extraction of this compound from dried and pulverized plant material of Phyllanthus niruri L.[2]

-

Accurately weigh approximately 2.0 g of the fine-powdered plant sample into a 50-mL conical flask.[2]

-

Add 20 mL of petroleum ether and perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz.[2]

-

Repeat the extraction step two more times with fresh petroleum ether.[2]

-

Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.[2]

-

Reconstitute the dried residue in 5 mL of methanol.[2]

-

Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC analysis.[2]

4. Method Validation

The performance of the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters are summarized in the table below, with representative data for this compound.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1.4 - 21360.0 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1.[2] |

| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1.[2] |

| Precision (%RSD) | Intra-day and inter-day precision should be evaluated. |

| Accuracy (% Recovery) | Should be assessed by spiking a known amount of standard into a sample matrix. |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

Data Presentation

Table 1: HPLC Method Parameters for this compound Quantification

| Parameter | Specification |

| Column | Thermo Hypersil Gold C18 (2.1 x 250 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile:Water (55:45, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Temperature | 30°C[2] |

| Detection | UV at 230 nm[2] |

| Injection Volume | 10 µL[2] |

Table 2: Validation Summary for this compound Quantification by HPLC

| Parameter | This compound |

| Linear Range (µg/mL) | 1.4 - 21360.0[2] |

| Regression Equation | Y = aX + b (where Y is peak area and X is concentration) |

| Correlation Coefficient (r²) | > 0.999[2] |

| LOD (µg/mL) | To be determined experimentally |

| LOQ (µg/mL) | To be determined experimentally |

Mandatory Visualization

References

Application Notes and Protocols for the GC-MS Analysis of Phyltetralin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyltetralin is a lignan found in various species of the Phyllanthus genus, which are plants with a long history of use in traditional medicine.[1] Lignans from Phyllanthus species, including this compound, are recognized for their diverse pharmacological properties, such as antihyperuricemic and hepatoprotective activities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive analytical technique well-suited for the separation, identification, and quantification of this compound and other lignans in plant extracts and pharmaceutical formulations.[1] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS.

Quantitative Data Summary

The quantitative analysis of this compound by GC-MS involves the determination of its retention time and the monitoring of specific mass-to-charge (m/z) ratios of its characteristic fragments. While the exact retention time can vary depending on the specific chromatographic conditions, the mass spectrum provides a unique fingerprint for identification.

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₃₂O₆ | [2][3] |

| Molecular Weight | 416.5 g/mol | [2] |

| Exact Mass | 416.21988874 Da | [2] |

| [M+Na]⁺ Ion (LC-MS) | m/z 439.2002 | [4] |

| Characteristic Fragments (LC-MS/MS of [M+Na]⁺) | m/z 407.1, 375.1, 343.1, 311.1, 283.1 | [4] |

| Retention Time (GC-MS) | Variable; dependent on column, temperature program, and carrier gas flow rate. Requires empirical determination with a reference standard. | |

| Limit of Detection (LOD) for related lignans | 0.8 - 1.4 µg/mL | [1] |

| Limit of Quantification (LOQ) for related lignans | 11.1 - 12.2 µg/mL | [1] |

Experimental Protocols

Sample Preparation (from Phyllanthus plant material)

This protocol is adapted from established methods for the extraction of lignans from Phyllanthus species.

Materials:

-

Dried and powdered Phyllanthus plant material

-

n-Hexane (HPLC grade) or Ethanol

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

GC vials with inserts

Procedure:

-

Weigh approximately 100 mg of the dried, powdered plant material into a glass test tube.

-

Add 1 mL of n-hexane to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Sonicate the sample in an ultrasonic bath for 45 minutes at 25°C.

-

Centrifuge the sample at 5000 rpm for 10 minutes to pellet the solid material.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a GC vial with an insert.

-

The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 6890N or equivalent |

| Mass Spectrometer | Agilent 5973N or equivalent |

| GC Column | DB-17HT (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 2 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 300°C |

| Oven Temperature Program | Initial temperature of 120°C, hold for 1 min, then ramp at 6°C/min to 300°C, hold for 10 min |

| Transfer Line Temperature | 300°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40 - 550 |

| Solvent Delay | 5 minutes |

Diagrams

Experimental Workflow for GC-MS Analysis of this compound

Caption: Workflow for this compound analysis.

Logical Relationship of Key Analytical Stages

Caption: Key stages in GC-MS analysis.

References

Application Notes and Protocols for Testing Phyltetralin's Anticancer Effects

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture assays for evaluating the anticancer properties of Phyltetralin. The protocols outlined below are designed to assess its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways implicated in cancer.

Overview of this compound's Anticancer Potential

This compound, a lignan isolated from plants of the Phyllanthus genus, has demonstrated potential as an anticancer agent. Preliminary studies have shown its ability to inhibit the proliferation of cancer cells. Lignans from Phyllanthus species are known to exert their effects through various mechanisms, including the induction of apoptosis and the modulation of critical cellular signaling pathways. These notes provide a framework for the systematic evaluation of this compound's anticancer efficacy and its mechanism of action.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Assay - IC₅₀ Values of this compound

| Cell Line | Cancer Type | IC₅₀ (µg/mL) after 48h | IC₅₀ (µg/mL) after 72h |

| HeLa | Cervical Cancer | 50.5[1] | Data to be determined |

| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |

| A549 | Lung Cancer | Data to be determined | Data to be determined |

| PC-3 | Prostate Cancer | Data to be determined | Data to be determined |

| NIH/3T3 | Normal Fibroblast | >100 (example) | >100 (example) |

Table 2: Apoptosis Analysis - Percentage of Apoptotic Cells

| Cell Line | Treatment (this compound Conc.) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| HeLa | Control (DMSO) | Data to be determined | Data to be determined |

| HeLa | IC₅₀ | Data to be determined | Data to be determined |

| HeLa | 2 x IC₅₀ | Data to be determined | Data to be determined |

Table 3: Cell Cycle Analysis - Cell Population Distribution (%)

| Cell Line | Treatment (this compound Conc.) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| HeLa | Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |

| HeLa | IC₅₀ | Data to be determined | Data to be determined | Data to be determined |

| HeLa | 2 x IC₅₀ | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Cancer cell lines (e.g., HeLa) and a normal cell line (e.g., NIH/3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

References

Application Notes and Protocols for Studying Phyltetralin's In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for evaluating the in vivo efficacy of Phyltetralin, a lignan found in plants of the Phyllanthus species. This compound has garnered interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities. The following protocols are based on established methodologies for assessing these effects in preclinical animal studies.

Anti-Inflammatory Efficacy of this compound

This compound, like other lignans from Phyllanthus species such as phyllanthin and hypophyllanthin, is known to exhibit anti-inflammatory properties.[1] The primary mechanism of action is believed to be the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)-Akt.[1][2]

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.

Experimental Protocol:

-

Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

-

Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

-

Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

This compound Groups: Receive this compound at different doses (e.g., 10, 25, and 50 mg/kg, administered orally).

-

Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, orally).

-

-

Drug Administration: this compound and the standard drug are administered one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

Quantitative Data Summary: Anti-Inflammatory Efficacy

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | 0.85 ± 0.06 | - |

| This compound | 10 | 0.62 ± 0.05* | 27.1 |

| This compound | 25 | 0.45 ± 0.04 | 47.1 |

| This compound | 50 | 0.31 ± 0.03 | 63.5 |

| Indomethacin | 10 | 0.28 ± 0.03** | 67.1 |

*p < 0.05, **p < 0.01 compared to the control group. Data are expressed as mean ± SEM. (Note: This is example data for illustrative purposes).

Signaling Pathway: Anti-Inflammatory Action

References

Dissolution of Phyltetralin for In Vitro Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the dissolution of Phyltetralin, a bioactive lignan isolated from plants of the Phyllanthus genus, for its use in a variety of in vitro studies. Adherence to proper dissolution and handling techniques is critical for obtaining accurate and reproducible experimental results.

Introduction to this compound

This compound is a lignan found in medicinal plants such as Phyllanthus niruri.[1] Like other lignans from this genus, such as phyllanthin and hypophyllanthin, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.[2] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for cell-based assays and other in vitro experiments.

Solubility and Solvent Selection

The choice of solvent is crucial for maintaining the stability and bioactivity of this compound. Based on available data, several organic solvents can be used to dissolve this compound. For in vitro studies involving cell cultures, Dimethyl Sulfoxide (DMSO) is the most recommended solvent due to its high solubilizing capacity for hydrophobic compounds and its relatively low cytotoxicity at low concentrations.

Table 1: Recommended Solvents for this compound

| Solvent | Suitability for In Vitro Studies | Notes |

| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions for cell-based assays. The final concentration in culture media should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[3][4] |

| Chloroform | Low | Not suitable for cell-based assays due to high toxicity. |

| Dichloromethane | Low | Not suitable for cell-based assays due to high toxicity. |

| Ethyl Acetate | Low | Generally not used for direct application in cell culture. |

| Acetone | Moderate | Can be used as a solvent, but DMSO is more common for cell culture applications.[1] Acetone has been shown to have low toxicity at concentrations up to 0.5% in some cell lines.[3][4] |

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro experiments.

Materials:

-

This compound (powder form)

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required mass of this compound:

-

The molecular weight of this compound (C₂₄H₃₂O₆) is 416.51 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 416.51 g/mol x 1000 mg/g = 4.165 mg

-

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh 4.165 mg of this compound powder and add it to the tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.

-

Tightly cap the tube.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.

-

If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

-

Storage of Stock Solution:

-

It is recommended to aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to two weeks or at -80°C for longer-term storage.[1] Before use, allow the vial to equilibrate to room temperature before opening.[1]

-

Protocol for Preparation of Working Solutions for Cell Culture

This protocol outlines the serial dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to maintain a low final DMSO concentration in the cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Determine the final desired concentrations of this compound for your experiment (e.g., 1 µM, 5 µM, 10 µM).

-

Calculate the dilution factor needed from your 10 mM stock solution. Remember to account for the final volume in your culture wells.

-

Perform serial dilutions in sterile cell culture medium. It is best practice to perform an intermediate dilution step to ensure accuracy.

-

Example for preparing a 10 µM working solution:

-

Dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).

-

Further dilute the 100 µM intermediate solution 1:10 in the final culture volume (e.g., add 10 µL of 100 µM solution to a well containing 90 µL of cells in medium for a final volume of 100 µL).

-

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of your this compound treatment group. This is essential to distinguish the effects of this compound from any effects of the solvent.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Based on studies of related lignans from Phyllanthus amarus, this compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB, MAPK, and PI3K-Akt signaling pathways.[5][6]

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]

- 4. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 5. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Guide for the Characterization of Phyltetralin

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phyltetralin, a lignan predominantly found in plants of the Phyllanthus genus, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Lignans, a class of polyphenols, are known for a wide range of biological activities, and this compound is no exception, demonstrating notable anti-inflammatory and potential anticancer effects.[1][2] This document provides a comprehensive guide to the spectroscopic characterization of this compound, including available mass spectrometry data. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for this compound, this guide also presents comparative data from the closely related and well-characterized lignan, Phyllanthin, to aid in its characterization. Furthermore, detailed protocols for the isolation and analysis of this compound are provided, along with a putative signaling pathway illustrating its potential mechanism of action in inflammatory and cancer processes.

Spectroscopic Data for this compound Characterization